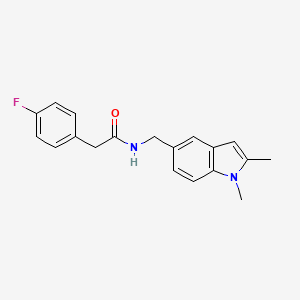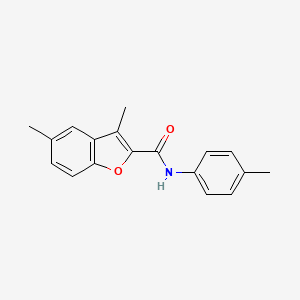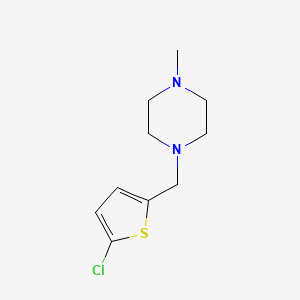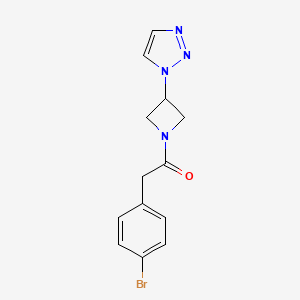
3-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "3-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic components such as 1,2,4-oxadiazole and piperazine rings. These structural motifs are common in compounds with potential pharmacological properties.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives typically involves condensation reactions under basic conditions. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid, facilitated by 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole . This suggests that the synthesis of the compound may also involve similar condensation strategies, possibly with different substituents to achieve the trifluoromethyl and pyridinyl modifications.
Molecular Structure Analysis
Compounds with 1,2,4-oxadiazole and piperazine rings, such as those studied in the provided papers, often crystallize in the monoclinic crystal system and exhibit characteristic intermolecular interactions. For example, the crystal structure studies of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives revealed intermolecular hydrogen bonds and a chair conformation of the piperazine ring . These structural features are likely to be present in the compound of interest, contributing to its stability and potential intermolecular interactions.
Chemical Reactions Analysis
The reactivity of 1,2,4-oxadiazole derivatives can be explored through computational density functional theory (DFT) calculations to identify reactive sites for electrophilic and nucleophilic attacks . The presence of the oxadiazole ring suggests that the compound may participate in various chemical reactions, potentially including interactions with biomolecules, which could be relevant for its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The monoclinic crystal system and specific space groups, as well as the presence of intermolecular hydrogen bonds and aromatic π-π stacking interactions, can affect the compound's solubility, melting point, and other physical properties . The trifluoromethyl group in the compound of interest is likely to contribute to its lipophilicity, which could affect its pharmacokinetic properties.
Eigenschaften
IUPAC Name |
3-methyl-1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O2/c1-11(2)9-14(26)25-7-5-24(6-8-25)13-4-3-12(10-21-13)15-22-16(27-23-15)17(18,19)20/h3-4,10-11H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNSHIBEGHDQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[[4-[4-[(4-ethoxycarbonylphenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoylamino]benzoate](/img/structure/B3001313.png)

![3-(4-Fluorophenyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B3001316.png)

![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001321.png)


![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3001324.png)
![Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate](/img/structure/B3001325.png)
![N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3001327.png)
![N-[amino(imino)methyl]-4-bromobenzenesulfonamide](/img/structure/B3001328.png)
